(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

Asymmetric synthesis Diastereoselectivity Taxane intermediates

Problem: Using racemic or (3S,4R) β-lactam yields inactive taxane conjugates and wastes baccatin III. Solution: The (3R,4S)-enantiomer delivers the exact stereochemistry for paclitaxel/docetaxel synthesis. • 80-90% coupling yield with baccatin III, reducing baccatin consumption by 10-20% vs. phenylisoserine route. • ≥98% HPLC purity, optical rotation +174 to +193° (c=1, MeOH) for rapid GMP identity verification. • >96% ee ensures no confounding (3S,4R)-diastereomer in SAR or scale-up.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 132127-34-5
Cat. No. B024440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
CAS132127-34-5
Synonyms(3R-cis)-3-Hydroxy-4-phenyl-2-azetidinone; 
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(C(=O)N2)O
InChIInChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m0/s1
InChIKeyFBZSDKXFQUKDLD-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral β-Lactam for Taxane API Procurement


(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is a chiral, non-racemic cis-β-lactam that serves as the direct precursor to the C-13 phenylisoserine side chain of paclitaxel and docetaxel [1]. The compound bears a secondary alcohol at C-3 and a phenyl substituent at C-4 in a defined (3R,4S) absolute configuration; this specific stereochemistry is essential for the antitumor activity of the final taxane APIs, as the diastereomeric (3S,4R) form yields biologically inactive conjugates [2]. Commercial material is routinely supplied at ≥98% HPLC purity with optical rotation [α]₂₀/D = +174 to +193° (c = 1, methanol), providing a simple, quantitative identity check before use in GMP intermediate supply chains .

Enantiopurity Requirement for Taxane Synthesis


Substituting the (3R,4S)-enantiomer with the racemic cis-mixture or the (3S,4R)-enantiomer is not acceptable in taxane production. The racemic cis-β-lactam (CAS 133161-35-0) produces a 1:1 mixture of diastereomeric side chains upon coupling to baccatin III; only the (3R,4S)-derived side chain yields paclitaxel with high tubulin-polymerizing activity, while the (3S,4R)-derived conjugates are essentially inactive . The open-chain alternative, N-benzoyl-(2R,3S)-3-phenylisoserine, requires additional protection/deprotection steps and typically affords lower coupling yields with baccatin III than the β-lactam approach [1]. The quantitative evidence below demonstrates exactly where the (3R,4S)-β-lactam provides measurable advantages over its closest analogs.

Quantitative Differentiation from Analogs


Diastereomeric Ratio in Asymmetric Synthesis

The Staudinger cycloaddition of acetoxyacetyl chloride with an L-threonine-derived imine, as described in US 5,300,638, directly produces a diastereomeric mixture enriched in the (3R,4S) form. Flash chromatography of the crude product gave a mixture with a (3R,4S):(3S,4R) ratio of 91:9, as determined by ¹H NMR [1]. The pure (3R,4S) isomer was subsequently isolated by trituration in 28% overall yield over three steps, with no detectable (3S,4R) diastereomer remaining [1]. In contrast, condensation of the same reagents with non-chiral imines gives the racemic cis-azetidinone (CAS 133161-35-0), which requires additional resolution steps and yields a maximum 50% of the desired enantiomer per resolution cycle [2].

Asymmetric synthesis Diastereoselectivity Taxane intermediates

Optical Rotation Enantiopurity Check

The specific optical rotation of enantiopure (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone is tightly specified across multiple reputable vendors: [α]₂₀/D = +174 to +193° (c = 1, methanol), with a typical median value of +184° . The racemic cis-mixture (CAS 133161-35-0) exhibits [α]₂₀/D ≈ 0° by definition. The (3S,4R) enantiomer (CAS 146924-92-7), available as a cabazitaxel impurity standard, shows an optical rotation of approximately [α]₂₅/D = +42° (c = 1, methanol), which is roughly 4.4-fold lower in magnitude and opposite in diagnostic value . This near 140-degree spread between the desired (3R,4S) isomer and the (3S,4R) impurity enables a single polarimetric measurement to function as a low-cost identity and enantiopurity check before committing material to the coupling step.

Chiral purity Optical rotation Quality control

Enantioselectivity: Chiral vs. Achiral Route

The Ojima group reported a chiral ester enolate–imine cyclocondensation that delivers 3-hydroxy-4-aryl-β-lactams with >96% enantiomeric excess (ee) . This methodology, when applied to the phenyl-substituted substrate, directly yields (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone in essentially enantiopure form without requiring chiral auxiliary cleavage or enzymatic resolution. By comparison, the Palomo method using non-chiral imines yields racemic cis-β-lactam that requires subsequent resolution, and the Holton β-lactam approach via N-benzylidene-p-methoxyaniline also produces a racemate requiring separation [1]. The >96% ee value translates to an enantiomeric ratio of ≥98:2, meaning that the Ojima route generates less than 2% of the undesired (3S,4R) enantiomer, directly meeting the enantiopurity specifications required for taxane API synthesis.

Enantioselective synthesis β-Lactam synthon method Taxol C-13 side chain

CD Chiroptical Fingerprint for Enantiomer ID

Resonant two-photon ionization circular dichroism (R2PICD) spectroscopy of the S₀–S₁ origin band of (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone (HPA) yields well-resolved electronic CD bands with specific rotatory strengths [1]. These CD values serve as a definitive chiroptical signature for the (3R,4S) configuration; the (3S,4R) enantiomer would produce CD spectra of equal magnitude but opposite sign (mirror-image Cotton effect). The experimental CD data, validated by TDDFT calculations, confirmed that HPA exists as a single conformer under the measurement conditions, ensuring that the CD signature is not confounded by conformational averaging [1]. This provides a regulatory-grade method for absolute configuration verification that is independent of optical rotation, which can be influenced by impurities.

Circular dichroism Absolute configuration Chiroptical spectroscopy

HPLC Purity and Melting Point Release Criteria

Reputable suppliers consistently specify (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone at ≥98.0% purity by HPLC (area% and total nitrogen) with a melting point range of 186.0–190.0°C . This narrow melting range (ΔT = 4°C) is indicative of high chemical and enantiomeric purity. In contrast, the racemic cis-azetidinone (CAS 133161-35-0) and crude reaction mixtures typically exhibit broader melting ranges and lower HPLC purity (often 90–95% without additional purification). The combined HPLC purity specification plus the narrow melting point range provides a dual-check release criterion that reduces the probability of accepting material contaminated with the (3S,4R) enantiomer or unreacted starting materials.

Purity specification HPLC Melting point Quality control

β-Lactam Synthon Coupling Advantage

The (3R,4S)-β-lactam serves as a protected, activated form of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain. In the β-lactam synthon method, the azetidinone ring is directly opened by the C-13 hydroxyl of protected baccatin III, forming the ester linkage of paclitaxel in a single step without requiring separate activation of the carboxylic acid [1]. Ojima et al. demonstrated that this β-lactam ring-opening acylation proceeds with typical yields of 80–90% [2]. In contrast, coupling of pre-formed N-benzoyl-(2R,3S)-3-phenylisoserine to baccatin III requires carbodiimide-mediated esterification, which often gives lower yields (60–75%) due to competing epimerization at the C-2′ position and requires an additional protection/deprotection sequence [1]. The β-lactam approach thus offers a 10–20% yield advantage per coupling step and avoids epimerization at the sensitive α-position.

β-Lactam synthon method Coupling efficiency Taxane semisynthesis

Key Application Scenarios


GMP Taxane API Manufacturing

The (3R,4S)-β-lactam is the preferred C-13 side chain precursor for industrial paclitaxel and docetaxel semisynthesis. The documented 80–90% β-lactam–baccatin III coupling yields, compared with 60–75% for the phenylisoserine route, translate to a direct 10–20% reduction in baccatin III consumption per batch [1]. The ≥98% HPLC purity and narrow 186–190°C melting range ensure that incoming material meets the quality threshold for GMP production without additional purification, and the optical rotation specification (+174 to +193°) provides a rapid identity confirmation [2].

Reference Standard for ANDA/NDA Validation

The compound's well-defined CD chiroptical fingerprint, which cleanly distinguishes the (3R,4S) configuration from its (3S,4R) enantiomer by opposite Cotton effect sign [1], makes it suitable as a reference standard for chiral HPLC method development and absolute configuration verification in ANDA submissions. Combined with the 91:9 diastereomeric ratio achievable in the direct asymmetric synthesis , batches sourced from this route provide a benchmark for impurity profiling of the (3S,4R) isomer, a known cabazitaxel-related impurity.

SAR and Photoaffinity Probe Synthesis

The (3R,4S)-β-lactam has been employed in the synthesis of photoaffinity-labeled taxol analogs, where the free 3-hydroxyl group is functionalized with azidobenzoyl or other photoreactive moieties prior to coupling with baccatin III [1]. The >96% ee accessible via the Ojima route ensures that SAR conclusions are not confounded by the presence of the inactive (3S,4R) diastereomer, which would otherwise bind non-productively and distort apparent IC₅₀ values in tubulin polymerization or cytotoxicity assays.

Chiral Building Block for β-Lactam Antibiotics

Beyond taxanes, the rigid (3R,4S) configuration and the reactive β-lactam carbonyl make this compound a versatile chiral building block for monobactam and other β-lactam antibiotic programs. The >96% enantiomeric excess documented for the chiral ester enolate–imine route [1] ensures that structure-based drug design efforts begin with a single, well-defined stereoisomer, avoiding the confounding effects of racemic or scalemic starting materials on antimicrobial MIC determinations.

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